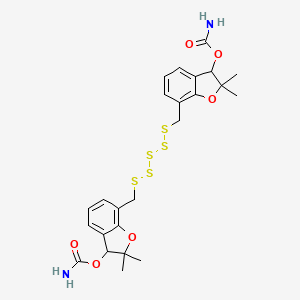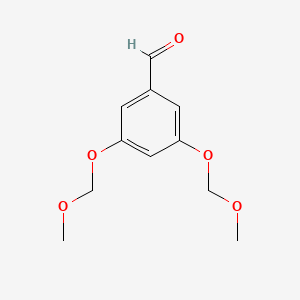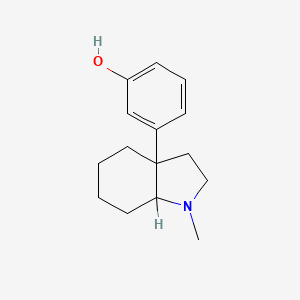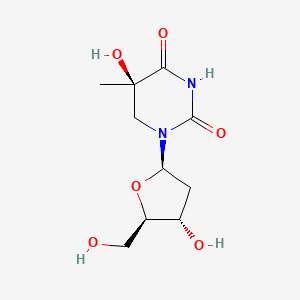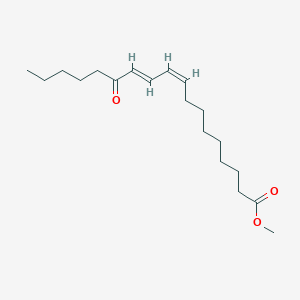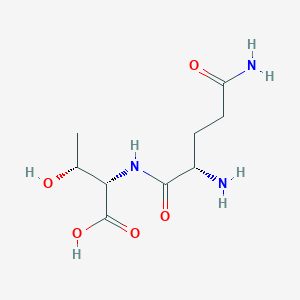
2,2-Diphenyl-1,3-dioxepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenyl-1,3-dioxepane is an organic compound with the molecular formula C17H18O2 It is a member of the dioxepane family, characterized by a seven-membered ring containing two oxygen atoms This compound is notable for its unique structure, which includes two phenyl groups attached to the dioxepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3-dioxepane typically involves the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which then undergoes cyclization to form the dioxepane ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C)
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Common solvents include toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenyl-1,3-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxepane ring into diols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination
Major Products
Oxidation: Benzophenone derivatives
Reduction: Diphenylmethanol derivatives
Substitution: Nitro or halogenated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
2,2-Diphenyl-1,3-dioxepane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry. It is involved in the preparation of various polymers through ring-opening polymerization.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Diphenyl-1,3-dioxepane involves its interaction with molecular targets through its phenyl groups and dioxepane ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dioxepane
- 1,3-Dioxepane
- 1,4-Dioxepane
Comparison
2,2-Diphenyl-1,3-dioxepane is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to other dioxepane isomers. The phenyl groups also provide additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
77130-20-2 |
|---|---|
Molekularformel |
C17H18O2 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
2,2-diphenyl-1,3-dioxepane |
InChI |
InChI=1S/C17H18O2/c1-3-9-15(10-4-1)17(16-11-5-2-6-12-16)18-13-7-8-14-19-17/h1-6,9-12H,7-8,13-14H2 |
InChI-Schlüssel |
KACOOFOKXCICKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


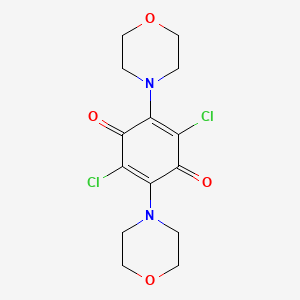
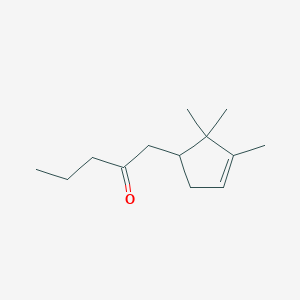

![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)

